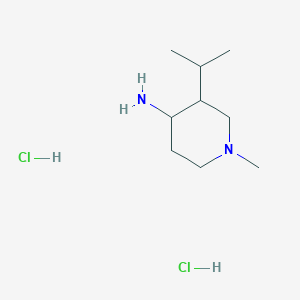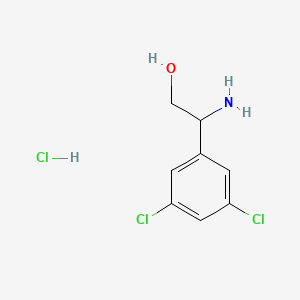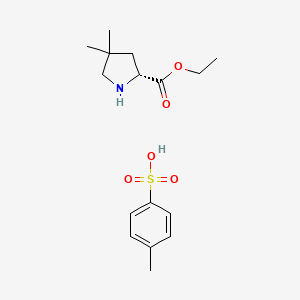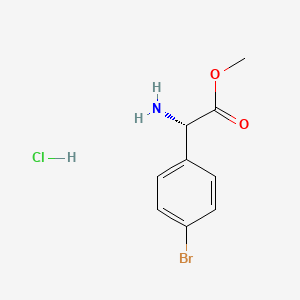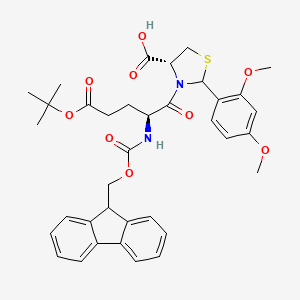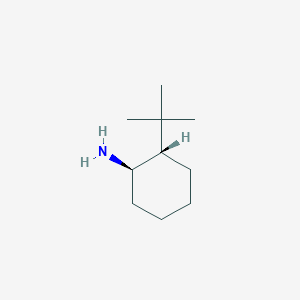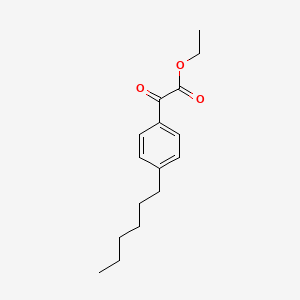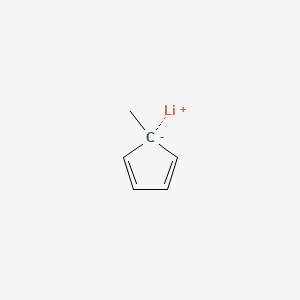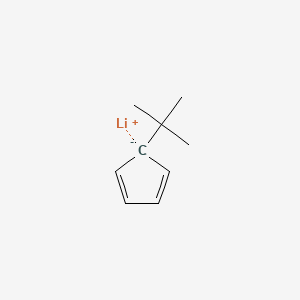
2-(4-Methoxyphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)phenol, 95% (2-MMP) is an aromatic organic compound with a wide range of applications in various scientific fields. It is a compound that can be synthesized from various sources, and is used as a building block for many chemical reactions in the laboratory. 2-MMP is a versatile compound that has been used in diverse areas such as organic synthesis, biochemistry, pharmacology, and materials science.
Mécanisme D'action
2-(4-Methoxyphenyl)phenol, 95% is a reactive compound that can undergo a variety of chemical reactions. It can act as an electrophile in nucleophilic substitution reactions, and can also be used as a nucleophile in electrophilic substitution reactions. It can also be used in a variety of other reactions, such as oxidation, reduction, and condensation reactions.
Biochemical and Physiological Effects
2-(4-Methoxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been found to have anti-inflammatory, antioxidant, and antidiabetic properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Methoxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is also relatively stable and non-toxic. However, there are some limitations to its use in laboratory experiments. It is a relatively reactive compound, and can easily undergo unwanted side reactions. In addition, it can be difficult to purify due to its low solubility in most solvents.
Orientations Futures
2-(4-Methoxyphenyl)phenol, 95% has a wide range of potential applications in various scientific fields. It has been used in the synthesis of a variety of compounds, such as drugs, fluorescent dyes, and other materials. In addition, it has potential applications in biochemistry, pharmacology, and materials science. Further research is needed to explore the potential of 2-(4-Methoxyphenyl)phenol, 95% in these areas and to develop new methods for its synthesis and use.
Méthodes De Synthèse
2-(4-Methoxyphenyl)phenol, 95% can be synthesized by a variety of methods. One of the most common methods is the Friedel-Crafts acylation of benzene with 4-methoxyphenyl acetate. This method involves the use of a Friedel-Crafts catalyst, such as aluminum chloride, to form a carbocation intermediate which is then attacked by the nucleophile, 4-methoxyphenyl acetate. The product of this reaction is 2-(4-Methoxyphenyl)phenol, 95%. Other methods for the synthesis of 2-(4-Methoxyphenyl)phenol, 95% include the reaction of 4-methoxyphenol with formaldehyde, and the reaction of benzene with 4-methoxybenzoyl chloride.
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used as a building block for the synthesis of various compounds, such as heterocyclic compounds, polymers, and nanomaterials. It has also been used in the synthesis of drugs, such as anticonvulsants, anti-inflammatory agents, and antidiabetics. In addition, 2-(4-Methoxyphenyl)phenol, 95% has been used in the synthesis of fluorescent dyes and other optical materials.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h2-9,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEZIXPNZCSSFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507603 |
Source


|
| Record name | 4'-Methoxy[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)phenol | |
CAS RN |
21849-91-2 |
Source


|
| Record name | 4'-Methoxy[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

